molecular formula C7H6BrClOS B13498424 5-Bromo-2-chloro-3-(methylsulfanyl)phenol

5-Bromo-2-chloro-3-(methylsulfanyl)phenol

Cat. No.: B13498424
M. Wt: 253.54 g/mol
InChI Key: SOSFPBQRQBMYRP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(methylsulfanyl)phenol is an aromatic compound with the molecular formula C7H6BrClOS It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-(methylsulfanyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination and chlorination of 3-(methylsulfanyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen.

    Substitution: Nucleophilic aromatic substitution can replace the halogen atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Properties

Molecular Formula

C7H6BrClOS

Molecular Weight

253.54 g/mol

IUPAC Name

5-bromo-2-chloro-3-methylsulfanylphenol

InChI

InChI=1S/C7H6BrClOS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3

InChI Key

SOSFPBQRQBMYRP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1Cl)O)Br

Origin of Product

United States

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